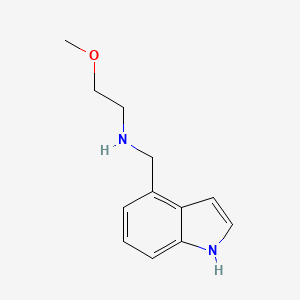

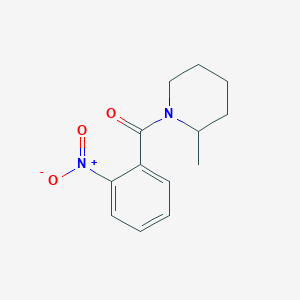

N-(1H-吲哚-4-基甲基)-2-甲氧基乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are found in many important synthetic drug molecules and have shown potential in the treatment of various diseases .

Synthesis Analysis

The synthesis of indole derivatives often involves the creation of a bicyclic heterocyclic structure, which contains a benzene ring fused to a pyrrole ring . The specific synthesis process can vary greatly depending on the desired indole derivative .Molecular Structure Analysis

The indole structure is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This structure is prevalent in many biologically active compounds .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, largely due to the reactivity of the indole ring system . Electrophilic substitution is common due to the presence of π-electrons .Physical And Chemical Properties Analysis

Indole compounds are typically crystalline and colorless with a distinct odor . They are known for their stability and aromaticity, conferred by the delocalization of π-electrons across the molecule .科学研究应用

Synthesis of Heterocyclic Compounds

Indoles, such as N-(1H-indol-4-ylmethyl)-2-methoxyethanamine , are crucial in the synthesis of various heterocyclic compounds. They serve as versatile scaffolds for creating polycyclic structures with potential chemical and biomedical relevance. The compound can participate in multicomponent reactions, contributing to the design of new heterocycles .

Biological and Pharmaceutical Activities

The indole moiety of the compound is significant in pharmaceuticals due to its biological activity. Indole derivatives are known to bind with high affinity to multiple receptors, which is beneficial for developing new therapeutic agents .

Organic Chemistry Research

In organic chemistry, N-(1H-indol-4-ylmethyl)-2-methoxyethanamine can be used as a building block for synthesizing complex organic molecules. Its reactivity with various reagents allows for the creation of a wide range of compounds with potential applications in research and industry .

Material Science

The amine group in 2-methoxyethylamine can be utilized for the chemical modification of polymers. It can participate in aza-Michael addition reactions, which are useful for modifying the properties of α-acrylated cross-linked polymers .

Nucleoside Modification

2-Methoxyethylamine: has been used in the study of nucleoside modifications. It reacts with phosphoimidazolide-activated derivatives of nucleosides, which is a step towards understanding the kinetics of nucleotide formation and potentially prebiotic chemistry .

Synthesis of Amides

The compound can be employed in the synthesis of amides by reacting with carboxylic acids. This reaction is fundamental in producing a variety of amides, which are common in many bioactive molecules and materials .

Chemical Kinetics Studies

2-Methoxyethylamine: ’s reaction kinetics with other compounds, such as guanosine 5′-phospho-2-methylimidazolide, have been studied. This research is essential for understanding the mechanisms of chemical reactions and designing better catalysts .

Drug Design and Discovery

Due to the indole core’s significance in drug molecules, N-(1H-indol-4-ylmethyl)-2-methoxyethanamine can be a valuable scaffold in drug discovery. Its structure allows for the creation of derivatives that can interact with various biological targets, aiding in the development of new medications .

作用机制

安全和危害

未来方向

属性

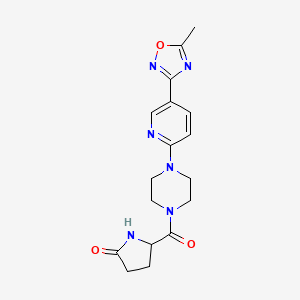

IUPAC Name |

N-(1H-indol-4-ylmethyl)-2-methoxyethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-15-8-7-13-9-10-3-2-4-12-11(10)5-6-14-12/h2-6,13-14H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZODZOZILSMJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C2C=CNC2=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-4-ylmethyl)-2-methoxyethanamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-6-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2864876.png)

![2,4-dichloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2864877.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2864882.png)

![N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2864889.png)

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2864890.png)

![7-isopentyl-1-isopropyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2864894.png)